molecular formula C20H14FNO4S B4050588 5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4050588
M. Wt: 383.4 g/mol
InChI Key: YGCQVXSDMKNTDS-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C20H14FNO4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.06275726 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Greenish Metal-Lustrous Organic Crystals

Research on structurally similar compounds to 5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has led to the formation of greenish metal-lustrous organic crystals. These compounds exhibit unique absorption bands and crystal structures indicative of their potential in materials science, especially in the development of novel organic electronic and photonic materials (Ogura et al., 2006).

Asymmetric Synthesis and Enantioselectivity

Another area of research focuses on asymmetric deprotonation leading to highly enantioselective syntheses of derivatives. These syntheses provide a foundation for creating compounds with specific chiral configurations, important in the development of pharmaceuticals and other biologically active substances (Wu et al., 1996).

Synthesis of Pyrrolin-2-ones Derivatives

Pyrrolidin-2-ones and their derivatives, structurally related to the compound , are considered promising in the synthesis of new medicinal molecules. The ability to introduce various substituents into these compounds' nucleus opens pathways for creating novel therapeutic agents (Rubtsova et al., 2020).

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO4S/c21-14-7-2-1-6-13(14)17-16(18(23)15-8-4-10-27-15)19(24)20(25)22(17)11-12-5-3-9-26-12/h1-10,17,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCQVXSDMKNTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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